5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a fluorobenzoyl group, and a thioxomethyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amino group is acylated with 4-fluorobenzoyl chloride to form the corresponding amide.
Thioxomethylation: The amide is then reacted with a thioxomethylating agent to introduce the thioxomethyl group.
Chlorination: Finally, the compound is chlorinated to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids or amides.
Scientific Research Applications
5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-aminobenzoic acid
- 4-Fluorobenzoyl chloride
- Thioxomethyl derivatives
Uniqueness
5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10ClFN2O3S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClFN2O3S/c16-9-3-6-12(11(7-9)14(21)22)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
XONCGZISKXCFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)F |
Origin of Product |
United States |
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